molecular formula C12H8Cl2N2O B14541228 (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine

Cat. No.: B14541228
M. Wt: 267.11 g/mol
InChI Key: IITAKHDGIPZGMC-FOWTUZBSSA-N
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Description

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine is a chemical compound with a molecular formula of C12H8Cl2N2O This compound is characterized by the presence of a hydroxylamine group attached to a pyridine ring, which is further substituted with a dichlorophenyl group

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine

InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-2-11(14)10(7-9)12(16-17)8-3-5-15-6-4-8/h1-7,17H/b16-12+

InChI Key

IITAKHDGIPZGMC-FOWTUZBSSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)C2=CC=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine typically involves the condensation of 2,5-dichlorobenzaldehyde with 4-aminopyridine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium periodate or hydrogen peroxide as oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxylamine group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-[(2,4-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine
  • (NE)-N-[(2,6-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine

Uniqueness

(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

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